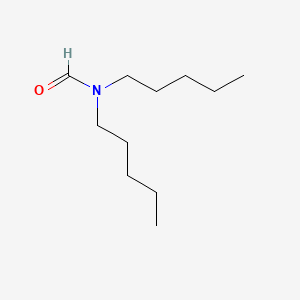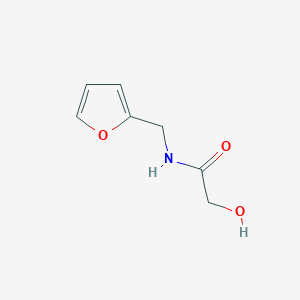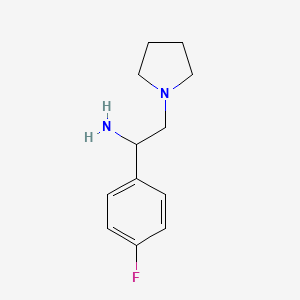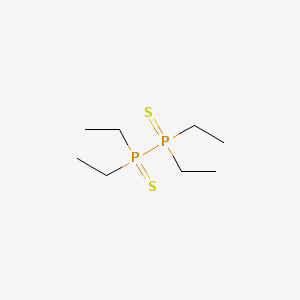![molecular formula C28H47F3O B12114381 10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)
10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL typically involves the introduction of a trifluoromethyl group to the cholestane structure. This can be achieved through various methods, including:
Trifluoromethylation Reactions: Using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Catalytic Hydrogenation: To reduce any intermediate compounds to the desired cholestane derivative.
Industrial Production Methods: Industrial production of 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) .
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to integrate into cellular membranes and interact with membrane-bound proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cholestanol: A saturated derivative of cholesterol with similar structural features but lacking the trifluoromethyl group.
Cholesterol: The parent compound with a hydroxyl group at the 3-position and no trifluoromethyl group.
3-Fluoro-5A-cholestan-3-ol: A similar compound with a single fluorine atom instead of a trifluoromethyl group.
Uniqueness: 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs . This modification enhances its stability, lipophilicity, and potential interactions with biological targets .
Properties
Molecular Formula |
C28H47F3O |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3 |
InChI Key |
MMDZLOYYVBYGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)





